Fmoc-alpha-Me-Glu(OtBu)-OH
Description
Significance of Unnatural α-Amino Acids in Peptide and Peptidomimetic Research
Unnatural amino acids, those not found among the 22 proteinogenic amino acids, are instrumental in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides. wikipedia.org The incorporation of these synthetic amino acids can confer a range of desirable properties. For instance, they can enhance resistance to enzymatic degradation, a major hurdle for peptide-based therapeutics, by altering the peptide backbone in a way that proteases no longer recognize it. kennesaw.edu Furthermore, unnatural amino acids can be used to constrain the peptide's conformation, locking it into a bioactive shape and thereby increasing its potency and selectivity for a specific biological target. nih.gov This conformational control is critical for designing molecules with high receptor affinity. researchgate.net The versatility of unnatural amino acids also extends to their use as building blocks for small-molecule drugs and as components in the development of biomaterials and biosensors. rsc.org
Contextualization of Fmoc-α-Me-L-Glu(OtBu)-OH within Advanced Synthetic Methodologies
Fmoc-α-Me-L-Glu(OtBu)-OH is a specialized, protected amino acid derivative designed for use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. cphi-online.com The "Fmoc" (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the "OtBu" (tert-butyl ester) protects the side-chain carboxyl group of the glutamic acid residue. This dual-protection scheme is central to the Fmoc/tBu strategy of SPPS, which allows for the sequential and controlled addition of amino acids to a growing peptide chain. nih.gov The presence of the α-methyl group introduces a significant structural constraint, favoring the formation of helical structures within the peptide. nih.gov This makes Fmoc-α-Me-L-Glu(OtBu)-OH a valuable reagent for synthesizing peptides with enhanced and stabilized secondary structures.
Historical Development and Evolution of α-Methylated Amino Acid Derivatives
The concept of amino acid methylation dates back to the early 20th century with the work of Emil Fischer, who first achieved the monomethylation of α-amino acids. google.com However, these early methods were often harsh and not widely applicable. Significant improvements in α-N-methylation chemistry were later reported, introducing milder and more selective reaction conditions. google.com The development of α,α-disubstituted amino acids, including those with α-methyl groups, has been a major focus in peptide chemistry. kennesaw.edu These modifications have been shown to effectively shield the peptide backbone from enzymatic cleavage and to induce specific secondary structures, such as helices. kennesaw.eduenamine.net The commercial availability of a wider range of α-methylated amino acids, including Fmoc-α-Me-L-Glu(OtBu)-OH, is a relatively recent development that has significantly expanded the toolbox for peptide chemists. nih.gov
Compound Profile: Fmoc-alpha-Me-Glu(OtBu)-OH
| Property | Value |
| CAS Number | 1072845-48-7 |
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.50 g/mol |
| Appearance | White to off-white powder |
| Purity | >95% |
Data sourced from multiple chemical suppliers. wuxiapptec.comsigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-24(2,3)32-21(27)13-14-25(4,22(28)29)26-23(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t25-/m1/s1 |
InChI Key |
VQJPOKXHUZJEJQ-RUZDIDTESA-N |
Isomeric SMILES |
C[C@@](CCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc α Me L Glu Otbu Oh and Its Integration
Chiral Synthesis Strategies for Fmoc-α-Me-L-Glu(OtBu)-OH
The creation of enantiomerically pure Fmoc-α-Me-L-Glu(OtBu)-OH is paramount. The key challenge lies in the stereocontrolled introduction of the α-methyl group. Various asymmetric synthesis strategies have been developed to achieve this with high fidelity.
The asymmetric synthesis of α-methyl-α-amino acids is an area of intensive research, as these compounds are crucial for designing peptides with specific secondary structures like helices and β-turns. acs.org Chiral auxiliary-based methods are among the most effective and widely employed strategies.
Oxazolidinone Methodology : A prominent approach involves the use of chiral oxazolidinone auxiliaries derived from readily available amino acids, such as L-alanine. acs.org In this method, the starting material is converted into a chiral oxazolidinone template. The subsequent alkylation step, where the methyl group is introduced, proceeds with high stereoselectivity because the bulky chiral auxiliary directs the incoming electrophile (e.g., methyl iodide) to attack from the sterically less hindered face. acs.orgresearchgate.net
Imidazolidinone and Iminolactone Scaffolds : Other successful methods employ chiral glycine (B1666218) equivalents, such as imidazolidin-4-one (B167674) templates. researchgate.net The enolate of a 2,5-cis substituted imidazolidin-4-one can be methylated with high diastereoselectivity. researchgate.net Similarly, chiral tricyclic iminolactones, which can be prepared from natural products like (1S)-(+)-3-carene, serve as effective templates for diastereoselective alkylation under phase-transfer catalysis conditions. acs.org
These methods leverage a temporary chiral center to direct the formation of the new stereocenter at the α-carbon, after which the auxiliary is cleaved to yield the desired α-methylated amino acid. acs.org
Achieving high stereopurity (typically measured as diastereomeric excess, or % de) requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and electrophile are all critical factors that influence the outcome of the stereoselective methylation.
For instance, in the alkylation of oxazolidinone and iminolactone templates, strong, non-nucleophilic bases are often required to generate the enolate. acs.org The reaction temperature is typically kept low to enhance selectivity.
Table 1: Optimized Conditions for Diastereoselective α-Methylation
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Lithium diisopropylamide (LDA) | Strong, sterically hindered base that efficiently generates the enolate without competing nucleophilic attack. acs.org |
| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent that effectively solvates the lithium cation of the enolate. |
| Temperature | -78 °C to room temperature | Low temperatures are crucial for maximizing stereoselectivity by minimizing thermal racemization and side reactions. acs.org |
| Electrophile | Methyl iodide (CH₃I) | A reactive and appropriately sized electrophile for the methylation reaction. |
By fine-tuning these conditions, diastereomeric excesses of over 98% can be achieved, ensuring the final product has the correct L-configuration after removal of the chiral auxiliary and subsequent protection steps (N-α-Fmoc and side-chain OtBu). acs.org
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-α-Me-L-Glu(OtBu)-OH is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). acs.org The success of this process hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. altabioscience.comiris-biotech.de
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used to temporarily block the N-α-amine of the amino acid. creative-peptides.comamericanpeptidesociety.org
Protection : The Fmoc group prevents the amine from participating in unwanted side reactions during the activation and coupling of the carboxyl group. biosynth.com
Deprotection : Its key feature is its lability to mild basic conditions. fiveable.me A solution of 20% piperidine (B6355638) in a polar solvent like dimethylformamide (DMF) is typically used to remove the Fmoc group. altabioscience.comuci.edu The mechanism involves a β-elimination reaction, which is rapid and efficient. peptide.comresearchgate.net
Orthogonality : The Fmoc/tBu strategy is considered orthogonal because the Fmoc group is removed by a base, while the side-chain tert-butyl (tBu) protecting groups and the resin linker are stable to this condition but are later removed by strong acid. iris-biotech.denih.gov This selective removal is the cornerstone of Fmoc SPPS, allowing for the stepwise elongation of the peptide chain. nbinno.com
The strong UV absorbance of the dibenzofulvene byproduct released during deprotection can be used to monitor the reaction's completion spectrophotometrically. altabioscience.comiris-biotech.de
The side chain of glutamic acid contains a reactive carboxyl group that must be protected during SPPS to prevent it from forming amide bonds or participating in other side reactions. creative-peptides.com
Protection : The tert-butyl ester (OtBu) is an acid-labile protecting group commonly used for the side chains of aspartic and glutamic acid in Fmoc SPPS. peptide.compeptide.com
Stability : The OtBu group is completely stable to the basic conditions (piperidine/DMF) used for Fmoc removal, which is essential for maintaining the orthogonal protection scheme. iris-biotech.decreative-peptides.com
Deprotection : It is efficiently removed during the final cleavage step, which typically employs a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA), along with scavengers. iris-biotech.dethermofisher.com The same acidic conditions cleave the completed peptide from the solid support resin. peptide.com
This compatibility makes the Fmoc/OtBu pair one of the most widely used combinations in modern peptide synthesis. iris-biotech.de
The incorporation of α,α-disubstituted amino acids like Fmoc-α-Me-L-Glu(OtBu)-OH presents a significant challenge due to steric hindrance. researchgate.netcem.com The presence of the α-methyl group impedes the approach of the activated carboxyl group to the free amine of the growing peptide chain, often leading to slow or incomplete coupling reactions. researchgate.netnih.gov
To overcome this, specialized coupling reagents and optimized conditions are necessary:
High-Efficiency Coupling Reagents : Standard carbodiimide (B86325) reagents are often inefficient for coupling sterically hindered residues. researchgate.net More potent uronium/aminium-based reagents are preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly effective. bachem.com Newer reagents like COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) have also shown excellent performance, with the added benefit of being non-explosive and having better solubility. bachem.com
Optimized Conditions : Even with powerful reagents, reaction conditions must be optimized. This often includes performing a "double coupling," where the coupling reaction is repeated a second time to drive it to completion. Extending the reaction time is also a common strategy. researchgate.net
Microwave-Assisted SPPS : The use of microwave irradiation has proven to be highly effective for driving difficult couplings to completion. sioc-journal.cn Microwave energy accelerates the reaction rate, significantly reducing coupling times and often improving yields for hindered amino acids. cem.comsioc-journal.cn
Table 2: Common Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Class | Key Features |
|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, particularly for hindered couplings; based on HOAt. bachem.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium Salt | Widely used, effective, and cost-efficient; based on HOBt. bachem.com |
| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | Uronium Salt | Comparable efficiency to HATU, with improved safety and solubility. bachem.com |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime | Carbodiimide/Additive | A modern, safer, and highly effective alternative to DIC/HOBt combinations. researchgate.net |
The successful synthesis of peptides containing Fmoc-α-Me-L-Glu(OtBu)-OH relies on a synergistic combination of robust chiral synthesis, a well-designed orthogonal protection strategy, and the use of powerful coupling reagents under optimized conditions to overcome steric challenges.
Solution-Phase Synthesis Applications and Methodological Considerations
The integration of Fmoc-α-Me-L-Glu(OtBu)-OH into peptide chains via solution-phase synthesis is a challenging endeavor due to the steric hindrance imposed by the α-methyl group. cem.com This quaternary α-carbon significantly encumbers both the amino and carboxyl groups, making peptide bond formation substantially more difficult compared to its non-methylated counterpart. researchgate.netthieme.de Consequently, standard solution-phase coupling methodologies often result in slow reaction rates, low yields, and incomplete reactions. researchgate.net
Overcoming these synthetic hurdles requires a carefully considered approach, focusing on the choice of coupling reagents, reaction conditions, and purification strategies.
Methodological Considerations:
Steric Hindrance: The primary obstacle is the steric bulk around the reactive centers. Forming a peptide bond involving the α,α-disubstituted carbon of Fmoc-α-Me-L-Glu(OtBu)-OH requires forcing two sterically demanding groups together. nih.gov
Coupling Reagents: Traditional activators like carbodiimides (e.g., DCC, DIC) combined with additives (e.g., HOBt) are often inefficient for coupling sterically hindered amino acids. researchgate.net More potent activating agents are necessary to achieve acceptable yields. These include phosphonium (B103445) salts such as PyBOP® and PyBrOP®, or aminium/uronium salts like HBTU and HATU. researchgate.netbachem.com In particularly difficult cases, the in-situ generation of highly reactive acyl fluorides or chlorides may be employed. bachem.comresearchgate.net
Reaction Conditions: To drive the sluggish coupling reactions to completion, extended reaction times and elevated temperatures may be necessary. However, increasing the temperature also raises the risk of racemization, particularly with the use of highly potent coupling reagents. bachem.com Therefore, a delicate balance must be struck. The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically preferred to ensure the solubility of the protected peptide fragments.
Purification: The purification of intermediates in multi-step solution-phase synthesis can be complex. The increased lipophilicity imparted by the Fmoc and OtBu protecting groups, combined with the peptide backbone, necessitates careful selection of chromatographic conditions to separate the desired product from unreacted starting materials and side products.
The following table summarizes coupling reagents often employed for sterically hindered amino acid couplings, which would be applicable for the solution-phase integration of Fmoc-α-Me-L-Glu(OtBu)-OH.
| Reagent Class | Examples | Characteristics |
| Phosphonium Salts | BOP, PyBOP®, PyBrOP® | Highly effective for hindered couplings; PyBOP® is a less toxic alternative to BOP. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Generate highly reactive activated esters; widely used for difficult sequences with high efficiency. bachem.com |
| Immonium Salts | TOTT | A thiuronium salt reported to give good results with methylated amino acids with low racemization. bachem.com |
| Acyl Halide Formers | TFFH, BTC | Generate highly reactive amino acid fluorides or chlorides in situ, suitable for the most challenging couplings. bachem.comresearchgate.net |
Table 1: Coupling Reagents for Sterically Hindered Amino Acids
Advanced Derivatization for Specific Applications (e.g., Linker Design)
The unique structural properties of Fmoc-α-Me-L-Glu(OtBu)-OH make it an attractive building block for the design of advanced molecular constructs, particularly specialized linkers. The glutamic acid side chain provides a versatile chemical handle that can be derivatized for conjugation to other molecules after the removal of the tert-butyl (OtBu) protecting group. rsc.org
The incorporation of α-methylated amino acids like α-Me-L-Glu into a linker introduces conformational rigidity. nih.gov This rigidity can be highly advantageous, as it restricts the flexibility of the linker, thereby maintaining a more defined spatial distance and orientation between the two conjugated entities. biosyn.com This controlled geometry can prevent undesirable interactions between the conjugate components and optimize the presentation of the payload to its target.
The process for using Fmoc-α-Me-L-Glu(OtBu)-OH in linker synthesis involves several key steps:
Peptide Synthesis: The α-methylated glutamic acid residue is incorporated into a short peptide sequence, typically using the robust methods of SPPS.
Orthogonal Deprotection: The γ-carboxyl group of the glutamic acid side chain is deprotected by removing the acid-labile OtBu group, typically with trifluoroacetic acid (TFA). This deprotection is performed while the N-terminal Fmoc group and other protecting groups on the peptide linker remain intact.
Payload Conjugation: The newly revealed side-chain carboxylic acid is then activated and coupled to a payload molecule (e.g., a drug containing a free amine group) in a solution-phase reaction.
Final Deprotection and Purification: The N-terminal Fmoc group is removed, and the complete linker-payload construct is cleaved from the solid support and purified.
The resulting derivatized molecule is a linker that contains a conformationally constrained amino acid, ready for conjugation to a targeting molecule.
The table below illustrates the conceptual components of a linker for an ADC that incorporates an α-methylated glutamic acid residue.
| Linker Component | Example Moiety | Function | Contribution of α-Me-Glu |
| Attachment Site | Thiol-reactive maleimide | Covalently attaches the linker to an antibody via cysteine residues. | N/A |
| Spacer | PEG, Alkyl chain | Modulates solubility, hydrophilicity, and steric hindrance. | Can be part of a larger peptide spacer. |
| Cleavable Unit | Val-Cit dipeptide | A cathepsin B-cleavable sequence for drug release inside the target cell. biorunstar.com | Can be adjacent to the cleavable unit. |
| Rigidifying Element | α-Me-Glu | Introduces conformational constraint to control linker geometry. | Core function of the residue. |
| Self-Immolative Unit | PABC (p-aminobenzyl alcohol) | Spontaneously releases the drug after the cleavable unit is triggered. | Connects to the drug via the derivatized side chain. |
| Payload Attachment | Amide bond | Covalently links the drug to the linker. | The side-chain carboxyl group forms this bond. |
Table 2: Conceptual Components of an ADC Linker Incorporating α-Me-L-Glu
Impact of α Methylation on Peptide Synthesis Fidelity and Efficiency
Steric and Electronic Effects of α-Methylation on Amide Bond Formation
The primary consequence of α-methylation is the introduction of significant steric hindrance at the α-carbon. This added bulk impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa. researchgate.netcem.com The formation of an amide bond with an α-methylated amino acid, whether as the incoming residue or the N-terminal residue of the peptide-resin, is considerably more challenging than with its non-methylated counterpart. nih.gov
Traditional coupling reagents, such as carbodiimides, often prove inefficient, leading to slow reaction rates and low yields. researchgate.net To overcome this steric barrier, more potent activation methods and optimized reaction conditions are necessary. This often involves the use of stronger coupling reagents, such as uronium or phosphonium (B103445) salts like HATU and PyBOP, or the in-situ generation of highly reactive amino acid fluorides. bachem.com Additionally, techniques like microwave-assisted SPPS are employed to provide the energy required to overcome the activation barrier, driving these difficult couplings to completion. cem.com
From an electronic standpoint, the α-methyl group exerts a modest electron-donating inductive effect. nih.govnih.gov This effect can slightly increase the nucleophilicity of the α-amino group. However, this minor electronic enhancement is generally overshadowed by the substantial steric hindrance, which remains the dominant factor governing the coupling efficiency. researchgate.net
Table 1: Comparison of Coupling Conditions for Standard vs. α-Methylated Amino Acids
| Feature | Standard Amino Acid (e.g., Fmoc-Glu(OtBu)-OH) | α-Methylated Amino acid (e.g., Fmoc-α-Me-Glu(OtBu)-OH) |
|---|---|---|
| Steric Hindrance | Low | High cem.com |
| Coupling Efficiency | Generally high with standard reagents (e.g., DIC/Oxyma) | Often low with standard reagents researchgate.net |
| Required Reagents | Standard coupling reagents are usually sufficient | Stronger reagents (e.g., HATU, PyBOP, TFFH) often required bachem.com |
| Reaction Conditions | Room temperature is typical | Elevated temperatures or microwave irradiation may be necessary cem.com |
| Double Coupling | Infrequently required | Often necessary to ensure complete reaction |
Mitigation of Peptide Aggregation and Solubility Issues in Challenging Sequences
Peptide aggregation during SPPS is a major obstacle, particularly for sequences prone to forming stable secondary structures like β-sheets. peptide.comsigmaaldrich.com This aggregation can lead to incomplete coupling and deprotection steps by physically blocking reactive sites, resulting in truncated or deletion sequences. sigmaaldrich.com
The introduction of an α-methyl group disrupts the regular backbone conformation. This conformational constraint hinders the formation of the inter-chain hydrogen bonds that are essential for the formation of β-sheet structures. nih.gov By acting as a "β-sheet breaker," the α-methylated residue helps to maintain the peptide chains in a more solvated and accessible state on the resin, thereby reducing aggregation. nih.gov This is particularly beneficial in the synthesis of long or hydrophobic peptides, which are notoriously difficult to synthesize. peptide.com Improved solubility of the growing peptide chain on the resin enhances the diffusion of reagents, leading to more efficient and complete reactions. adventchembio.com
Influence on Side Reaction Profiles
The steric bulk and conformational constraints imposed by α-methylation can significantly influence the propensity for common side reactions during SPPS.
Aspartimide formation is a deleterious side reaction that occurs frequently in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser motifs. iris-biotech.de The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain ester of the aspartic acid residue, a process often catalyzed by the piperidine (B6355638) used for Fmoc deprotection. researchgate.net This intramolecular cyclization leads to a five-membered succinimide (B58015) ring, which can subsequently be opened by piperidine or other nucleophiles to yield a mixture of α- and β-peptides, as well as epimerized products. sigmaaldrich.com
The presence of a sterically demanding α-methyl group on the amino acid preceding the aspartic acid residue can effectively suppress aspartimide formation. The bulky methyl group restricts the conformational flexibility of the peptide backbone, making it difficult to achieve the necessary geometry for the backbone nitrogen to attack the side-chain ester. This steric hindrance acts as a shield, reducing the rate of this intramolecular side reaction and preserving the integrity of the peptide chain. biotage.comiris-biotech.de While the primary focus is often on the residue C-terminal to Asp, steric bulk on the N-terminal side can also contribute to this suppressive effect.
N-terminal glutamic acid residues can undergo an intramolecular cyclization to form pyroglutamate (B8496135) (pGlu). nih.govthieme-connect.de This reaction involves the attack of the N-terminal α-amino group on the γ-carboxyl group of the glutamic acid side chain, resulting in the formation of a five-membered lactam ring and the elimination of water. acs.orgnih.gov This side reaction is problematic as it blocks the N-terminus, preventing further chain elongation, and introduces a difficult-to-separate impurity. peptide.com
Incorporating an α-methyl group on the N-terminal glutamic acid residue, as in α-Me-Glu(OtBu)-OH, introduces steric hindrance that can impede this cyclization. The methyl group sterically encumbers the α-amino group, hindering its ability to approach and attack the side-chain carboxyl group. This conformational constraint significantly reduces the rate of pyroglutamate formation, thereby protecting the N-terminus and ensuring that peptide elongation can proceed as intended.
Table 2: Impact of α-Methylation on Common Peptide Synthesis Side Reactions
| Side Reaction | Mechanism | Impact of α-Methylation |
|---|---|---|
| Aspartimide Formation | Intramolecular cyclization of Asp residue via backbone amide attack on the side-chain ester. iris-biotech.de | Suppression: Steric hindrance from an adjacent α-methyl group restricts the backbone conformation required for cyclization. iris-biotech.de |
| Pyroglutamate Formation | Intramolecular cyclization of N-terminal Glu via N-terminal amine attack on the side-chain carboxyl. acs.org | Suppression: Steric hindrance from the α-methyl group on the Glu residue impedes the nucleophilic attack of the α-amino group. |
| Aggregation | Inter-chain hydrogen bonding leading to β-sheet formation. sigmaaldrich.com | Mitigation: Disruption of backbone hydrogen bonding patterns prevents the formation of stable secondary structures. nih.gov |
Enhancement of Overall Reaction Yields and Peptide Purity
While the coupling of the α-methylated residue itself may require more rigorous conditions and potentially lower yields for that specific step, its presence can dramatically improve the efficiency of subsequent cycles, especially in aggregation-prone sequences. The reduction of closely related impurities, which are often difficult to separate by HPLC, simplifies the purification process and leads to a higher recovery of the target peptide at the desired purity level (>95% or >98%). innovagen.com
Contribution to Automated Peptide Synthesis Platforms
Automated peptide synthesizers have revolutionized peptide production by standardizing reaction cycles and minimizing manual intervention. americanpeptidesociety.orgcreative-peptides.com The challenges posed by α-methylated amino acids, namely their difficult coupling, can be effectively managed by modern automated platforms. These synthesizers can be programmed to perform specific protocols for hindered residues, such as extended coupling times, double coupling cycles, or the use of higher temperatures, often through integrated microwave heating systems. cem.comamericanpeptidesociety.org
The benefits of incorporating α-methylated residues, such as Fmoc-α-Me-Glu(OtBu)-OH, are particularly valuable in an automated setting. The reduction in on-resin aggregation minimizes the need for manual intervention to address issues like poor resin swelling or blocked flow paths, which can halt a synthesis. nih.gov By proactively designing sequences with α-methylated residues to disrupt aggregation, more complex and "difficult" peptides can be successfully assembled using standardized, automated protocols, ultimately enhancing the reliability and throughput of automated peptide synthesis. researchgate.net
Conformational Control and Structural Investigations in Peptidomimetics
Analysis of Peptide Backbone Conformation Induced by α-Methylation
The introduction of a methyl group at the α-carbon of an amino acid residue, as in Fmoc-α-Me-L-Glu(OtBu)-OH, imposes significant steric hindrance that restricts the conformational freedom of the peptide backbone. This constraint directly impacts the allowable Ramachandran (φ/ψ) dihedral angles, effectively guiding the peptide to adopt more defined secondary structures. nih.gov
The primary effect of α-methylation is the destabilization of the fully extended β-strand conformation due to steric clashes between the α-methyl group and the side chain of the preceding residue. Consequently, α-methylated residues often promote the formation of helical structures, such as α-helices or 3₁₀-helices. cam.ac.uk In the context of Fmoc-α-Me-L-Glu(OtBu)-OH, the α-methyl group, in conjunction with its side chain, can favor these helical conformations, leading to more predictable and stable three-dimensional structures in the resulting peptides. nih.gov
Furthermore, α-methylation can also influence the formation of β-sheet structures. While it restricts the typical extended β-strand conformation, it has been shown to promote flatter and more extended β-sheet conformations in some contexts. acs.org This modification preserves the crucial NH hydrogen-bond donors along the peptide backbone, which are essential for the stability of β-sheets. acs.org The presence of the α-methyl group can, therefore, be used to fine-tune the geometry of β-sheet assemblies.
The conformational propensities of peptides incorporating α-methylated amino acids can be summarized as follows:
| Structural Element | Influence of α-Methylation | Key Observations |
| Helical Structures (α-helix, 3₁₀-helix) | Promotes formation | Steric constraints favor dihedral angles consistent with helical conformations. cam.ac.uk |
| β-Sheet Structures | Induces flatter, more extended sheets | Restricts typical extended conformation but preserves hydrogen-bonding capacity. acs.org |
| Ramachandran Angles (φ/ψ) | Narrows allowed regions | Increased steric bulk limits conformational flexibility. nih.gov |
Design Principles for Conformationally Constrained Peptides and Foldamers utilizing Fmoc-α-Me-L-Glu(OtBu)-OH
The predictable conformational effects of α-methylation make Fmoc-α-Me-L-Glu(OtBu)-OH a valuable building block in the design of conformationally constrained peptides and foldamers. These molecules are engineered to mimic the secondary structures of natural peptides and proteins, often with enhanced stability and biological activity. nih.gov
One key design principle is the strategic placement of Fmoc-α-Me-L-Glu(OtBu)-OH within a peptide sequence to nucleate or stabilize a desired secondary structure. For instance, its incorporation can initiate the formation of an α-helix in an otherwise flexible peptide chain. nih.gov This is particularly useful in the design of peptidomimetics that target protein-protein interactions, where a specific helical conformation is often required for binding. cam.ac.uk
In the context of foldamers, which are unnatural oligomers that adopt well-defined secondary structures, Fmoc-α-Me-L-Glu(OtBu)-OH can be used to enforce specific folding patterns. nih.gov By alternating α-methylated and non-methylated residues, or by incorporating other conformationally restricting elements, researchers can create novel folded architectures with unique functions.
The design of such constrained peptides also benefits from the increased resistance to enzymatic degradation conferred by the α-methyl group. This modification shields the adjacent peptide bond from proteolytic cleavage, enhancing the in vivo stability of the resulting peptidomimetic. nih.govnih.gov
Advanced Spectroscopic Characterization Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)
To elucidate the precise three-dimensional structure of peptides containing Fmoc-α-Me-L-Glu(OtBu)-OH, a combination of advanced spectroscopic techniques is employed.
Circular Dichroism (CD) Spectroscopy is a powerful method for rapidly assessing the secondary structure content of peptides in solution. nih.govamericanpeptidesociety.org The differential absorption of left- and right-circularly polarized light provides a characteristic spectrum for different secondary structures. subr.edu For instance, α-helical peptides typically exhibit negative bands at approximately 222 nm and 208 nm and a positive band around 190 nm. americanpeptidesociety.org In contrast, β-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org By analyzing the CD spectrum of a peptide containing α-methylated glutamic acid, researchers can quantify the extent to which this modification induces the formation of specific secondary structures. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the peptide's conformation, dynamics, and intermolecular interactions. acs.org One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton and carbon resonances and to determine through-bond and through-space connectivities. scienceopen.comrsc.org
Key NMR parameters used in the conformational analysis of these peptides include:
Nuclear Overhauser Effect (NOE): The presence of specific NOE signals between protons that are close in space provides crucial distance constraints for structure calculation. acs.org
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures. researchgate.net
Coupling Constants: Three-bond J-couplings (³J) can provide information about dihedral angles, further refining the conformational model.
Together, CD and NMR spectroscopy offer a comprehensive picture of the structural consequences of incorporating Fmoc-α-Me-L-Glu(OtBu)-OH into a peptide chain.
Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the conformational behavior of peptides containing Fmoc-α-Me-L-Glu(OtBu)-OH. americanpeptidesociety.org These methods allow for the exploration of the potential energy landscape of the peptide and the identification of low-energy, stable conformations. nih.gov
Molecular Dynamics (MD) simulations track the movement of each atom in the peptide over time based on a force field that describes the interatomic interactions. americanpeptidesociety.org By simulating the peptide in a virtual environment, such as in aqueous solution, researchers can observe folding events, characterize the stability of different conformations, and identify key intramolecular interactions that stabilize the structure. nih.govuni-stuttgart.de For peptides with α-methylated residues, MD simulations can reveal how the steric bulk of the methyl group restricts conformational sampling and drives the peptide towards specific secondary structures. researchgate.net
The insights gained from MD simulations can be used to:
Predict the most probable conformations of a peptide before it is synthesized.
Understand the dynamic behavior of the peptide in solution.
Guide the design of new peptidomimetics with desired structural properties.
These computational approaches, when used in conjunction with experimental techniques like CD and NMR spectroscopy, provide a powerful platform for the rational design of conformationally constrained peptides.
Influence of α-Methylated Side Chain on Supramolecular Assembly and Nanostructure Formation
The self-assembly of peptides into well-ordered supramolecular structures is a rapidly growing field with applications in materials science and biomedicine. nih.govacs.org The incorporation of Fmoc-α-Me-L-Glu(OtBu)-OH can significantly influence this process by modifying both the conformational preferences of the peptide building blocks and the intermolecular interactions that drive assembly.
The Fmoc group itself is known to promote self-assembly through π-π stacking interactions. When attached to an amino acid like glutamic acid, the resulting molecule can form various nanostructures. researchgate.net The introduction of an α-methyl group can further modulate these assemblies. The constrained conformation of the peptide backbone can lead to more ordered and predictable packing arrangements. acs.org
For instance, α-methylation can promote the formation of flatter β-sheet structures, which can then stack to form fibrils or other extended nanostructures. acs.org The subtle changes in peptide conformation induced by the α-methyl group can have a profound impact on the resulting macroscopic properties of the self-assembled material. acs.org
Applications of Fmoc α Me L Glu Otbu Oh in Advanced Biomolecule Design
Construction of Peptidomimetic Libraries with Enhanced Biological Properties
The incorporation of Fmoc-α-Me-L-Glu(OtBu)-OH into peptide sequences is a cornerstone strategy for generating peptidomimetic libraries with improved pharmacological profiles. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor selectivity. researchgate.net The α-methyl group is instrumental in this context as it sterically shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the peptide. enamine.netpeptide.com
The modification also significantly impacts the conformational behavior of the peptide backbone. mdpi.com By restricting the available torsional angles (phi and psi), the α-methyl group reduces the molecule's flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. enamine.netnih.gov Researchers utilize Fmoc-α-Me-L-Glu(OtBu)-OH as a building block in combinatorial chemistry to systematically create libraries of modified peptides for high-throughput screening, accelerating the discovery of new therapeutic leads. benthamdirect.comadventchembio.com
| Property | Effect of α-Methyl Group Incorporation |
|---|---|
| Proteolytic Stability | Increases resistance to enzymatic degradation by proteases. researchgate.netpeptide.com |
| Conformational Flexibility | Reduces flexibility by restricting backbone dihedral angles, leading to more defined structures. enamine.net |
| Receptor Binding | Can enhance binding affinity and selectivity by pre-organizing the peptide into a bioactive conformation. |
| Bioavailability | Can improve pharmacokinetic properties such as intestinal permeability and metabolic half-life. researchgate.netnih.gov |
Facilitation of Challenging Peptide Sequence Assembly
The synthesis of "difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, is a major hurdle in SPPS. frontiersin.org These peptides have a high tendency to aggregate via intermolecular hydrogen bonds, leading to poor solvation, incomplete coupling reactions, and low final yields. frontiersin.org
While the steric hindrance of the α-methyl group in Fmoc-α-Me-L-Glu(OtBu)-OH can slow down coupling kinetics, its conformational effects are often beneficial for overcoming aggregation. adventchembio.com By disrupting the regular hydrogen-bonding patterns that lead to the formation of β-sheet aggregates, the incorporation of α-methylated residues can maintain the growing peptide chain in a more soluble and accessible state on the solid support. adventchembio.com This "structure-breaking" capability is crucial for enabling the efficient synthesis of sequences that would otherwise be intractable with standard amino acid derivatives.
Development of Architectures with Defined Secondary Structures (e.g., α-Helices, β-Sheets)
The ability to control peptide folding into specific secondary structures is a primary goal of rational biomolecule design. The conformational constraints imposed by α-methylated amino acids are a powerful tool for this purpose. nih.gov Peptides that are rich in α-methylated residues have a strong preference for adopting helical structures, such as 3₁₀-helices or α-helices. nih.gov
By strategically placing Fmoc-α-Me-L-Glu(OtBu)-OH within a peptide sequence, chemists can induce and stabilize helical conformations. nih.gov This is particularly valuable in the design of "stapled peptides," where the α-methylated residue can help pre-organize the peptide into a helical shape before a covalent cross-link is introduced to lock in the structure. nih.gov The ability to enforce a specific secondary structure is critical for mimicking the functional domains of proteins, such as α-helical regions involved in protein-protein interactions.
Role in Hybrid Peptide and Protein Constructs
Fmoc-α-Me-L-Glu(OtBu)-OH is also employed in the synthesis of hybrid biomolecules where peptide fragments are combined with other chemical entities, such as polymers, lipids, or small-molecule drugs. In these constructs, the peptide component often serves as a targeting ligand or a structural scaffold. The enhanced stability and defined conformation provided by the α-methylated residue ensure that the peptide portion maintains its structural integrity and functional role within the larger hybrid molecule. chemimpex.com This makes it an essential tool for creating sophisticated drug delivery systems and multifunctional bioconjugates. adventchembio.com
Exploration as a Versatile Building Block and Molecular Scaffold in Organic Synthesis
Beyond its applications in linear and cyclic peptide synthesis, Fmoc-α-Me-L-Glu(OtBu)-OH is recognized as a versatile building block for broader applications in organic synthesis. biosynth.com Its orthogonally protected dicarboxylic amino acid structure, combined with a conformationally locked backbone, makes it an attractive scaffold for constructing complex molecular architectures. The defined spatial orientation of its functional groups can be used to direct subsequent chemical transformations with high stereocontrol. This allows for its use as an intermediate in the synthesis of non-peptidic molecules that require a rigid, chiral framework, further extending its utility in medicinal chemistry and materials science. biosynth.com
Future Prospects and Emerging Research Areas
Innovations in Automated Synthesis Platforms for α-Methylated Amino Acids
The incorporation of sterically hindered amino acids like Fmoc-α-Me-L-Glu(OtBu)-OH into peptide sequences presents a significant challenge for standard automated solid-phase peptide synthesis (SPPS). beilstein-journals.org The bulky α-methyl group can impede coupling efficiency, leading to lower yields and incomplete reactions. However, recent advancements in automated synthesis platforms are addressing these challenges head-on.
Microwave-assisted automated SPPS has emerged as a key technology, utilizing controlled heating to accelerate coupling and deprotection steps, thereby improving the efficiency of incorporating hindered residues. beilstein-journals.org Furthermore, innovations in coupling reagents and solvent systems are being explored to optimize the synthesis of peptides containing these challenging building blocks. The development of specialized protocols for automated synthesizers is crucial for the widespread adoption of α-methylated amino acids in complex peptide manufacturing. beilstein-journals.org
| Challenge | Innovation | Impact on Fmoc-α-Me-L-Glu(OtBu)-OH Incorporation |
|---|---|---|
| Steric Hindrance | Microwave-Assisted SPPS | Accelerates coupling reactions, improving yields. |
| Incomplete Coupling | Development of high-efficiency coupling reagents | Ensures more complete and faster amide bond formation. |
| Peptide Aggregation | Novel "difficult peptide" synthesis protocols and specialized resins | Minimizes aggregation, enhancing purity and yield. |
Exploration of Novel Bioconjugation Strategies for Fmoc-α-Me-L-Glu(OtBu)-OH Derivatives
The development of novel bioconjugation techniques for peptides containing Fmoc-α-Me-L-Glu(OtBu)-OH derivatives is a burgeoning field of research. While the Fmoc and OtBu protecting groups are typically removed during synthesis, the glutamic acid side chain offers a potential handle for site-specific modification. After selective deprotection of the tert-butyl group, the free carboxyl group can be functionalized with a variety of molecules, including fluorophores, cytotoxic drugs for antibody-drug conjugates, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles.
Emerging strategies focus on enzymatic and chemo-selective ligations that can be performed under mild, aqueous conditions, preserving the integrity of the peptide. nih.gov The development of bio-orthogonal "click" chemistry handles that can be incorporated into the glutamic acid side chain of Fmoc-α-Me-L-Glu(OtBu)-OH during its synthesis will open up new avenues for creating complex peptide conjugates with precisely controlled architectures.
Theoretical and Computational Advances in Predicting α-Methylated Peptide Behavior
Computational modeling and theoretical studies are becoming indispensable tools for predicting the conformational behavior of peptides containing α-methylated amino acids. The presence of the α-methyl group significantly restricts the Ramachandran space available to the amino acid residue, predisposing the peptide backbone to adopt specific secondary structures, most notably helical conformations. nih.gov
Advanced molecular dynamics simulations and quantum mechanics calculations are being employed to:
Predict the three-dimensional structure of peptides incorporating Fmoc-α-Me-L-Glu(OtBu)-OH.
Understand the impact of α-methylation on peptide stability and folding dynamics.
Simulate the interaction of these modified peptides with biological targets, such as receptors and enzymes.
These computational approaches will accelerate the rational design of α-methylated peptides with desired structural and functional properties, reducing the need for extensive empirical screening. nih.gov
Potential for Rational Design of Bioactive Molecules through α-Methylation
The unique conformational constraints imposed by α-methylation make Fmoc-α-Me-L-Glu(OtBu)-OH a powerful tool for the rational design of bioactive peptides. By strategically placing this amino acid within a peptide sequence, researchers can induce and stabilize helical structures, which are crucial for many biological interactions. nih.govnih.gov
This "helical templating" effect is being exploited to design:
Stapled peptides: Where the α-methylated residue helps to pre-organize the peptide into a helical conformation that can be further stabilized by a chemical brace.
Peptidomimetics: That mimic the helical domains of proteins to modulate protein-protein interactions. nbinno.com
Antimicrobial peptides: With enhanced amphipathic helical structures for improved membrane disruption and potency. researchgate.net
The ability to control peptide conformation with atomic-level precision through α-methylation opens up exciting possibilities for creating highly potent and selective therapeutic agents. researchgate.net
| Application Area | Role of α-Methylation | Example Bioactive Molecule |
|---|---|---|
| Oncology | Stabilizing helical structures to inhibit protein-protein interactions. | Stapled peptide inhibitors of p53-MDM2. |
| Infectious Diseases | Enhancing the helicity and stability of antimicrobial peptides. | Novel synthetic antimicrobial peptides. |
| Metabolic Diseases | Improving the receptor binding affinity and in vivo stability of peptide hormones. | Analogs of GLP-1. |
Integration into Next-Generation Peptide-Based Technologies
The enhanced stability and conformational control offered by Fmoc-α-Me-L-Glu(OtBu)-OH are driving its integration into a variety of next-generation peptide-based technologies. The resistance to proteolysis is a particularly attractive feature for the development of orally bioavailable peptide drugs, a long-standing goal in pharmaceutical science. researchgate.net
Furthermore, peptides incorporating α-methylated residues are being explored for:
Advanced drug delivery systems: Where the peptide component can act as a targeting ligand or a cell-penetrating moiety. adventchembio.com
Peptide-based biomaterials: For tissue engineering and regenerative medicine, where the controlled self-assembly of α-methylated peptides into well-defined nanostructures is a key advantage.
Diagnostic tools: As highly stable and specific probes for detecting biomarkers. nbinno.com
As our ability to synthesize and predict the behavior of α-methylated peptides continues to improve, the applications of Fmoc-α-Me-L-Glu(OtBu)-OH and related compounds are set to expand significantly, heralding a new era of innovation in peptide-based technologies.
Q & A
Q. How is Fmoc-α-Me-Glu(OtBu)-OH synthesized and purified for peptide coupling?
Methodological Answer: The synthesis involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the α-amino group of methyl-glutamic acid, followed by tert-butyl ester protection of the side-chain carboxyl group. Purification is typically achieved via reverse-phase HPLC to ensure ≥99.0% purity (HPLC) and ≥99.8% chiral purity. Analytical techniques such as H/C NMR and mass spectrometry (MS) confirm structural integrity. Storage in anhydrous conditions at 2–8°C preserves stability .
Q. What are the optimal storage conditions to maintain the stability of Fmoc-α-Me-Glu(OtBu)-OH?
Methodological Answer: Store the compound in tightly sealed containers under dry, inert conditions at 2–8°C. Avoid exposure to moisture, heat (>25°C), and light to prevent hydrolysis of the tert-butyl ester or Fmoc group. Regularly monitor moisture content in storage environments using desiccants .
Q. What analytical techniques confirm the identity and purity of Fmoc-α-Me-Glu(OtBu)-OH?
Methodological Answer:
- HPLC : Quantifies purity (≥99.0%) using a C18 column with UV detection at 265 nm (Fmoc absorbance).
- Chiral HPLC : Verifies enantiomeric excess (≥99.8%).
- NMR Spectroscopy : H/C NMR identifies proton and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO, MW 425.47) .
Q. What safety precautions are essential when handling Fmoc-α-Me-Glu(OtBu)-OH in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust; ensure eyewash stations and safety showers are accessible.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing Fmoc-α-Me-Glu(OtBu)-OH?
Methodological Answer: Discrepancies often arise from residual solvents, diastereomeric impurities, or rotameric conformations. Strategies include:
Q. What strategies mitigate racemization during solid-phase peptide synthesis using Fmoc-α-Me-Glu(OtBu)-OH?
Methodological Answer: Racemization occurs during Fmoc deprotection or coupling. Mitigation involves:
Q. How does the tert-butyl ester group in Fmoc-α-Me-Glu(OtBu)-OH influence its reactivity in peptide elongation?
Methodological Answer: The bulky tert-butyl group:
- Steric Shielding : Protects the γ-carboxyl from nucleophilic attack, ensuring regioselective α-amine coupling.
- Acid-Labile Deprotection : Enables selective removal under mild acidic conditions (e.g., TFA) without disturbing Fmoc or peptide bonds.
- Solubility Enhancement : Improves solubility in organic solvents (e.g., DMF, DCM) during SPPS .
Q. What computational methods predict the conformational stability of Fmoc-α-Me-Glu(OtBu)-OH in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and torsional flexibility using force fields (e.g., AMBER, CHARMM).
- Density Functional Theory (DFT) : Calculate energy minima for rotameric states (e.g., tert-butyl orientation).
- NOESY NMR : Validate predicted conformations through nuclear Overhauser effect (NOE) correlations .
Data Contradiction Analysis
Q. How should conflicting HPLC purity and mass spectrometry data be reconciled for Fmoc-α-Me-Glu(OtBu)-OH batches?
Methodological Answer: Contradictions may arise from:
- Ion Suppression in MS : Adjust ionization parameters (e.g., ESI voltage) or use alternative ionization methods (MALDI-TOF).
- HPLC Column Degradation : Validate column performance with reference standards.
- Isomeric Impurities : Use chiral columns or ion-mobility MS to separate enantiomers/diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
